Cas no 2165480-97-5 ((3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol)
![(3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol structure](https://ja.kuujia.com/scimg/cas/2165480-97-5x500.png)
(3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol 化学的及び物理的性質
名前と識別子
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- (3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
- (3R,4R)-4-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)tetrahydrofuran-3-ol
- (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
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- インチ: 1S/C7H10N2O2S2/c1-4-8-9-7(12-4)13-6-3-11-2-5(6)10/h5-6,10H,2-3H2,1H3/t5-,6-/m1/s1
- InChIKey: SUCAPVJMPAWRNW-PHDIDXHHSA-N
- ほほえんだ: S(C1=NN=C(C)S1)[C@@H]1COC[C@H]1O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 109
(3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-2198-0.5g |
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol |
2165480-97-5 | 95%+ | 0.5g |
$193.0 | 2023-09-06 | |
Life Chemicals | F1912-2198-5g |
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol |
2165480-97-5 | 95%+ | 5g |
$612.0 | 2023-09-06 | |
TRC | R236816-500mg |
(3r,4r)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol |
2165480-97-5 | 500mg |
$ 185.00 | 2022-06-03 | ||
Life Chemicals | F1912-2198-10g |
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol |
2165480-97-5 | 95%+ | 10g |
$857.0 | 2023-09-06 | |
TRC | R236816-1g |
(3r,4r)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol |
2165480-97-5 | 1g |
$ 295.00 | 2022-06-03 | ||
Life Chemicals | F1912-2198-1g |
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol |
2165480-97-5 | 95%+ | 1g |
$204.0 | 2023-09-06 | |
Life Chemicals | F1912-2198-2.5g |
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol |
2165480-97-5 | 95%+ | 2.5g |
$408.0 | 2023-09-06 | |
Life Chemicals | F1912-2198-0.25g |
(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol |
2165480-97-5 | 95%+ | 0.25g |
$183.0 | 2023-09-06 | |
TRC | R236816-100mg |
(3r,4r)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol |
2165480-97-5 | 100mg |
$ 50.00 | 2022-06-03 |
(3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
(3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-olに関する追加情報
Introduction to Compound with CAS No. 2165480-97-5 and Product Name: (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol
The compound identified by the CAS number 2165480-97-5 and the product name (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of a thiadiazole moiety and an oxolan ring system in its molecular structure imparts distinct chemical and biological characteristics that make it a promising candidate for further research and development.
Thiadiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern in the (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol molecule enhances its potential as a pharmacophore. The 5-Methyl-1,3,4-thiadiazol-2-yl sulfanyl group contributes to the compound's ability to interact with biological targets in a highly specific manner. This interaction is crucial for the development of drugs that can modulate disease pathways effectively.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents that can target complex diseases such as cancer and inflammatory disorders. The compound (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol has been studied for its potential role in inhibiting key enzymes and receptors involved in these diseases. Preliminary studies have shown that this compound exhibits inhibitory activity against enzymes such as kinases and phosphodiesterases, which are critical in disease progression.
The stereochemistry of the compound, specifically the (3R,4R) configuration, plays a pivotal role in determining its biological activity. The precise three-dimensional arrangement of atoms in the molecule influences how it binds to biological targets. This stereochemical specificity is often a key factor in the efficacy and selectivity of pharmaceutical compounds. The research on this compound has highlighted the importance of stereochemical control in drug design.
One of the most exciting aspects of this compound is its potential application in targeted therapy. By designing molecules that can selectively interact with disease-specific targets, researchers aim to develop treatments that minimize side effects while maximizing therapeutic benefits. The thiadiazole and oxolan moieties in (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol are particularly interesting because they can be engineered to fit into narrow binding pockets on biological targets.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the necessary functional groups while maintaining the desired stereochemistry. The use of chiral auxiliaries and catalysts has been crucial in achieving the correct configuration at key stereocenters.
Recent advances in computational chemistry have also played a significant role in understanding the properties of this compound. Molecular modeling studies have helped researchers predict how it interacts with biological targets at an atomic level. These insights have guided the design of more effective derivatives with enhanced binding affinity and selectivity.
The pharmacokinetic properties of (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol are another area of active investigation. Researchers are studying how quickly the compound is absorbed into the bloodstream, distributed throughout the body, metabolized by enzymes, and excreted by organs such as the liver and kidneys. Understanding these processes is essential for determining appropriate dosing regimens and predicting potential side effects.
In conclusion, the compound with CAS number 2165480-97-5 and product name (3R,4R)-4-[(5-Methyl-1,3,4-thiadiazol-2-y lsulfanyl]oxolan - 3 - ol represents a significant contribution to pharmaceutical chemistry. Its unique structural features make it a promising candidate for further development into therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in medicine.
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